Fludroxycortide;Flurandrenolone
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Overview
Description
Chemical Reactions Analysis
Fludroxycortide undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur at the hydroxyl groups present in the molecule.
Reduction: The carbonyl groups in the compound can be reduced under specific conditions.
Substitution: Halogenation reactions can introduce or replace halogen atoms in the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Fludroxycortide has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of corticosteroids under various chemical conditions.
Biology: Researchers use it to understand the biological effects of corticosteroids on cellular processes.
Medicine: It is extensively studied for its therapeutic effects in treating inflammatory skin conditions.
Industry: The compound is used in the formulation of topical treatments and in the development of new corticosteroid-based therapies
Mechanism of Action
Fludroxycortide exerts its effects by binding to the cytosolic glucocorticoid receptor. This receptor-ligand complex then translocates to the cell nucleus, where it interacts with glucocorticoid response elements in the promoter regions of target genes. This interaction leads to the modulation of gene expression, resulting in anti-inflammatory, antipruritic, and vasoconstrictive effects. The compound also inhibits the biosynthesis of prostaglandins and leukotrienes by blocking the activity of phospholipase A2 .
Comparison with Similar Compounds
Fludroxycortide is similar to other corticosteroids like hydrocortisone, betamethasone, and dexamethasone. it is unique in its specific structure, which includes a fluorine atom and an acetonide group. These structural features contribute to its potency and specific pharmacological profile. Similar compounds include:
- Hydrocortisone
- Betamethasone
- Dexamethasone
- Triamcinolone
Each of these compounds has unique properties and applications, but fludroxycortide is particularly noted for its use in topical treatments due to its potent anti-inflammatory effects .
Properties
Molecular Formula |
C24H33FO6 |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
(8S,9S,13R)-19-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one |
InChI |
InChI=1S/C24H33FO6/c1-21(2)30-19-9-14-13-8-16(25)15-7-12(27)5-6-22(15,3)20(13)17(28)10-23(14,4)24(19,31-21)18(29)11-26/h7,13-14,16-17,19-20,26,28H,5-6,8-11H2,1-4H3/t13?,14?,16?,17?,19?,20?,22-,23-,24+/m0/s1 |
InChI Key |
POPFMWWJOGLOIF-MEJIXZKTSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1C(CC3C2C(C[C@]4(C3CC5[C@]4(OC(O5)(C)C)C(=O)CO)C)O)F |
Canonical SMILES |
CC1(OC2CC3C4CC(C5=CC(=O)CCC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)F)C |
Origin of Product |
United States |
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